molecular formula C26H26N2O4 B10834309 Ethyl 4-[3-[(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamoylamino]phenyl]benzoate

Ethyl 4-[3-[(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamoylamino]phenyl]benzoate

Cat. No.: B10834309
M. Wt: 430.5 g/mol
InChI Key: IWMJRJDFRWWJBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID25666693-Compound-146 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and patented, thus not publicly disclosed in full .

Industrial Production Methods

Industrial production of PMID25666693-Compound-146 typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

PMID25666693-Compound-146 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

PMID25666693-Compound-146 has several scientific research applications:

Mechanism of Action

PMID25666693-Compound-146 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This channel is involved in the detection of noxious chemical and thermal stimuli. By blocking TRPV1, the compound reduces the sensation of pain and inflammation . The molecular targets and pathways involved include the inhibition of calcium influx and modulation of downstream signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID25666693-Compound-146 is unique due to its specific antagonistic action on TRPV1, making it highly effective in managing various types of pain. Its molecular structure and pharmacokinetic properties also contribute to its distinct therapeutic profile .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 4-[3-[(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamoylamino]phenyl]benzoate

InChI

InChI=1S/C26H26N2O4/c1-2-32-25(30)19-11-9-17(10-12-19)20-6-3-7-21(15-20)27-26(31)28-24-8-4-5-18-13-14-22(29)16-23(18)24/h3-12,15,22,29H,2,13-14,16H2,1H3,(H2,27,28,31)

InChI Key

IWMJRJDFRWWJBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC4=C3CC(CC4)O

Origin of Product

United States

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